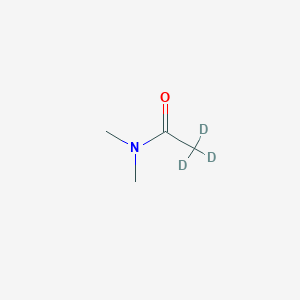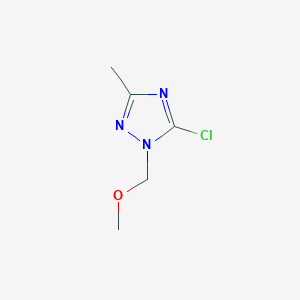
5-chloro-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole
Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Acylation Reactions : The acylation of 3-substituted-5-amino-1H-1,2,4-triazoles, a group that includes compounds similar to 5-chloro-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole, yields 1-acyl-5-amino-1,2,4-triazoles. This process is significant in chemical synthesis, providing insights into the structural properties of triazoles (Winkler & Kristinsson, 1983).
Bromine to Lithium Exchange Reactions : Synthesis involving bromine to lithium exchange reactions of certain triazole derivatives, including 1-substituted 4,5-dibromo-1H-1,2,3-triazoles, has been documented. These reactions are pivotal in creating diverse chemical structures and have broad implications in organic chemistry (Iddon & Nicholas, 1996).
Biological Applications
Antimicrobial Activities : Some 1,2,4-triazole derivatives demonstrate significant antimicrobial properties. Research on these compounds, which are chemically related to 5-chloro-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole, suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Cancer Research : The study of benzimidazole derivatives containing 1,2,4-triazole rings indicates their potential as EGFR inhibitors, a critical target in cancer therapy. This research is directly relevant to the medicinal applications of triazole derivatives (Karayel, 2021).
Material Science and Chemistry
Tetrel Bonding Interactions : The synthesis and study of triazole derivatives with α-ketoester functionality reveal insights into π-hole tetrel bonding interactions. These findings have implications in material science, particularly in understanding molecular interactions and bonding (Ahmed et al., 2020).
Corrosion Inhibition : Triazole derivatives have been studied for their efficacy as corrosion inhibitors in acid media. This research is essential for material preservation and protection in various industrial applications (Li et al., 2007).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1-(methoxymethyl)-3-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O/c1-4-7-5(6)9(8-4)3-10-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKPSDNOKIMTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)Cl)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole | |
CAS RN |
1630763-77-7 | |
| Record name | 5-Chloro-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1433908.png)
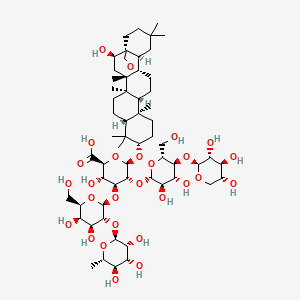

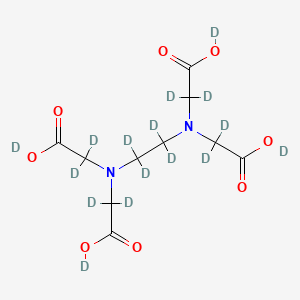
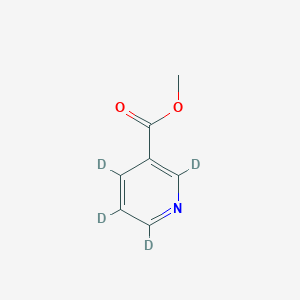
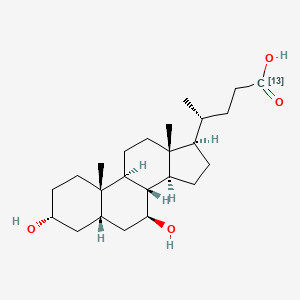
![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B1433916.png)
![[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1433918.png)
![4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433920.png)

